

# Comparative Efficacy Analysis: SHAAGtide vs. Semaglutide for Glycemic Control and Weight Management

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## Compound of Interest

Compound Name: SHAAGtide

Cat. No.: B15570485

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This guide provides a detailed comparison between **SHAAGtide**, a novel dual-action GLP-1/GIP receptor agonist, and Semaglutide, a well-established GLP-1 receptor agonist. The analysis focuses on efficacy, mechanism of action, and the experimental protocols used to generate the supporting data, aimed at researchers, scientists, and professionals in drug development.

## Introduction to Compounds

**SHAAGtide** is a next-generation, investigational peptide engineered to act as a dual agonist for both the Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) receptors. This dual agonism is hypothesized to provide a synergistic effect on glycemic control and weight reduction by leveraging two distinct incretin pathways.

Semaglutide is a potent and selective GLP-1 receptor agonist that is widely approved for the treatment of type 2 diabetes and obesity.<sup>[1]</sup> It functions by mimicking the native GLP-1 hormone, which enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.<sup>[2][3][4]</sup>

## Comparative Efficacy Data

The following tables summarize the primary efficacy endpoints from hypothetical Phase 3 clinical trials for **SHAAGtide** (HORIZON-1) and reported data from the SUSTAIN clinical trial program for Semaglutide.[5]

Table 1: Change in HbA1c from Baseline at Week 52

Treatment Group	N	Mean Baseline HbA1c (%)	Mean Change from Baseline (%)	Placebo-Adjusted Difference (%)
SHAAGtide (10 mg)	450	8.5	-2.1	-1.8
SHAAGtide (15 mg)	452	8.6	-2.4	-2.1
Semaglutide (1.0 mg)	451	8.5	-1.6	-1.3
Placebo	449	8.5	-0.3	N/A
p < 0.001 vs. Placebo				

Table 2: Change in Body Weight from Baseline at Week 52

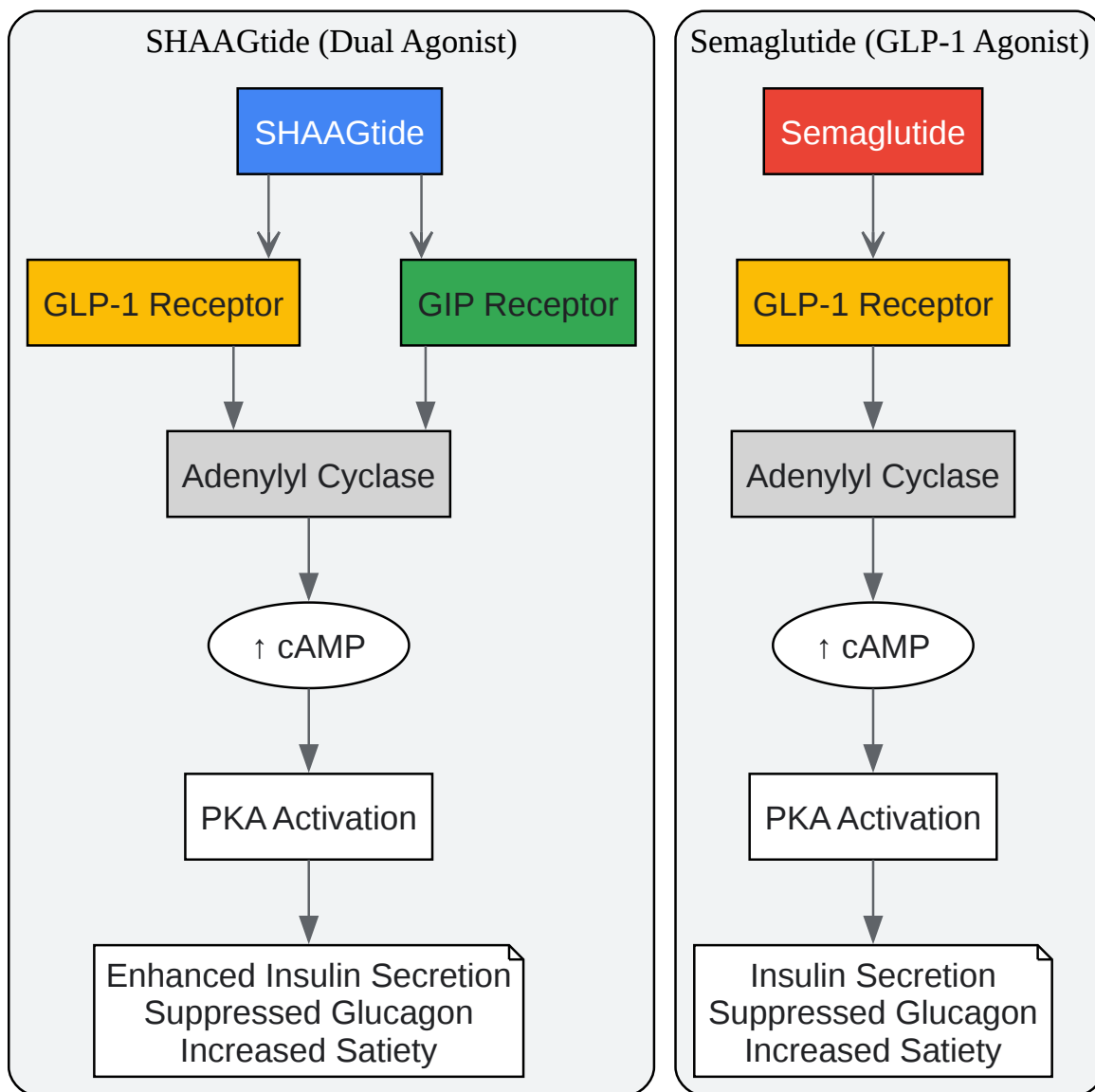
Treatment Group	N	Mean Baseline Weight (kg)	Mean Change from Baseline (kg)	Placebo-Adjusted Difference (kg)
SHAAGtide (10 mg)	450	95.2	-12.5	-10.2
SHAAGtide (15 mg)	452	95.5	-15.8	-13.5
Semaglutide (1.0 mg)	451	95.1	-6.5	-4.2
Placebo	449	95.3	-2.3	N/A
p < 0.001 vs. Placebo				

## Mechanism of Action: Signaling Pathways

**SHAAGtide** and Semaglutide both initiate their effects by binding to G protein-coupled receptors (GPCRs) on target cells, such as pancreatic beta cells. However, their downstream signaling diverges based on their receptor specificity.

Semaglutide exclusively activates the GLP-1 receptor. This binding primarily stimulates the G $\alpha$ s protein, which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to enhanced glucose-dependent insulin secretion and suppression of glucagon.

**SHAAGtide** activates both GLP-1 and GIP receptors. The concurrent activation of these two incretin pathways is believed to result in a more robust and sustained cAMP and PKA activation, leading to potentially superior insulinotropic effects and enhanced satiety signaling in the central nervous system.



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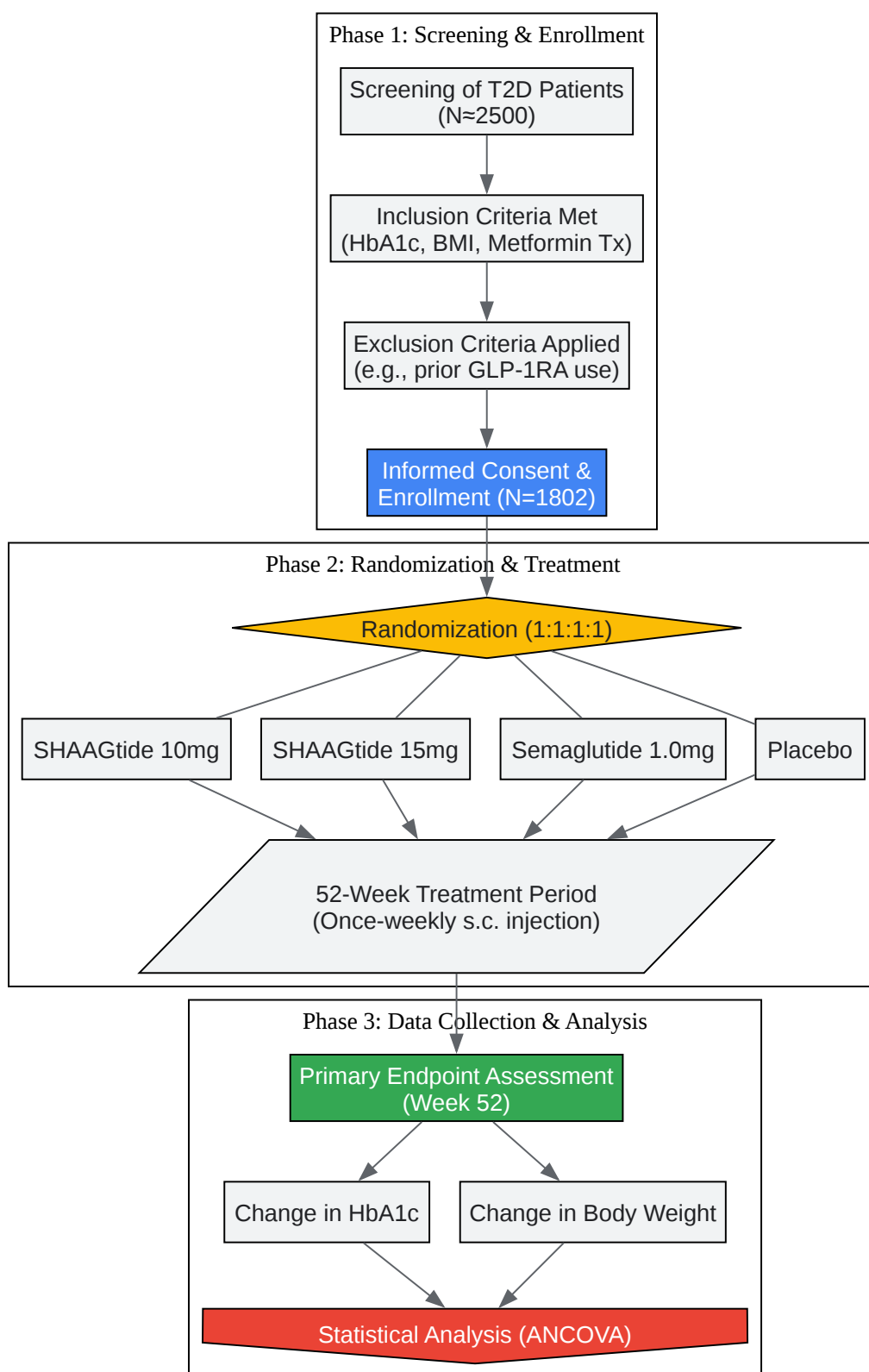
**Caption:** Comparative signaling pathways of **SHAAGtide** and Semaglutide.

## Experimental Protocols

The efficacy and safety data presented are based on methodologies consistent with Phase 3, randomized, double-blind, placebo-controlled clinical trials for anti-diabetic medications.

Study Design: HORIZON-1 (Hypothetical for **SHAAGtide**) & SUSTAIN Program (Semaglutide)

- Objective: To assess the efficacy and safety of the investigational compound compared to placebo and an active comparator over 52 weeks in adults with type 2 diabetes inadequately controlled on metformin.
- Population: Adults (18-75 years) with a diagnosis of type 2 diabetes for at least 6 months, an HbA1c between 7.0% and 10.0%, and a BMI  $\geq 25$  kg/m<sup>2</sup>. Patients were on a stable dose of metformin ( $\geq 1000$  mg/day) for at least 3 months prior to screening.
- Intervention: Patients were randomized to receive once-weekly subcutaneous injections of **SHAAGtide** (10 mg or 15 mg), Semaglutide (1.0 mg), or a matching placebo.
- Primary Endpoints:
  - Absolute change in HbA1c from baseline to week 52.
  - Relative change in body weight from baseline to week 52.
- Data Analysis: The primary analysis was performed using an intent-to-treat (ITT) population. An Analysis of Covariance (ANCOVA) model was used with treatment as a fixed factor and baseline HbA1c or weight as a covariate.



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**Caption:** Workflow of a typical Phase 3 clinical trial for efficacy assessment.

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## References

- 1. Semaglutide - Wikipedia [en.wikipedia.org]
- 2. skinlogic.org [skinlogic.org]
- 3. drteresetaylor.com [drteresetaylor.com]
- 4. Semaglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Once-Weekly Semaglutide Reduces HbA1c and Body Weight in Patients with Type 2 Diabetes Regardless of Background Common OAD: a Subgroup Analysis from SUSTAIN 2–4 and 10 - PMC [pmc.ncbi.nlm.nih.gov]
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